CysHHC10 is a synthetic antimicrobial peptide that has gained attention for its potential applications in both scientific research and medical fields. This compound is characterized by its ability to disrupt bacterial cell membranes and inhibit the growth of various pathogens, making it a candidate for addressing antibiotic resistance. CysHHC10 is often synthesized in its acetate form, which enhances its stability and solubility.
CysHHC10 is derived from the HHC10 peptide family, which consists of various analogs known for their antimicrobial properties. It is classified as an antimicrobial peptide (AMP), a category of peptides that exhibit broad-spectrum activity against bacteria, fungi, and viruses. The synthesis of CysHHC10 typically involves solid-phase peptide synthesis, a widely used method for producing peptides in a controlled manner.
The primary method for synthesizing CysHHC10 is solid-phase peptide synthesis (SPPS). This technique allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process typically involves several key steps:
The synthesis parameters, such as temperature, reaction time, and concentration of reagents, are optimized to maximize yield and minimize side reactions. Automated peptide synthesizers are commonly used in industrial settings to enhance efficiency and reproducibility.
CysHHC10 features a specific sequence of amino acids that contribute to its antimicrobial activity. The molecular structure includes:
The molecular weight of CysHHC10 varies slightly depending on the specific form (e.g., acetate or trifluoroacetate), but it generally falls within the range typical for small peptides (approximately 1,000–1,500 Da). The precise sequence and structural conformation can be confirmed through techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy.
CysHHC10 undergoes several types of chemical reactions:
Common reagents used in these reactions include hydrogen peroxide for oxidation, dithiothreitol (DTT) for reduction, and various alkylating agents for substitution. These modifications can lead to peptides with enhanced antimicrobial activity or altered solubility profiles.
CysHHC10 exerts its antimicrobial effects through several mechanisms:
These mechanisms make CysHHC10 effective against a range of bacterial pathogens.
CysHHC10 typically appears as a white to off-white powder. It is soluble in water and organic solvents like dimethyl sulfoxide (DMSO), which facilitates its use in various biochemical applications.
Relevant data indicate that CysHHC10 maintains activity across a range of temperatures and pH levels, although extreme conditions may lead to degradation .
CysHHC10 has diverse applications in scientific research:
CysHHC10 (Cys-KRWWKWIRW) is a synthetic peptide–photosensitizer conjugate designed to target bacterial membranes through dual mechanisms. Its parent peptide, HHC10, is a cationic antimicrobial peptide (AMP) originally identified via artificial neural network screening for membrane-disruptive properties [4]. Conjugation with the photosensitizer component imparts additional photodynamic activity, but its primary antimicrobial action stems from direct membrane disruption.
In Gram-negative bacteria such as Escherichia coli and Pseudomonas aeruginosa, CysHHC10 overcomes the lipopolysaccharide (LPS)-rich outer membrane through electrostatic interactions. The peptide's cationic residues (lysine and arginine) bind to negatively charged phosphate groups in lipid A, displacing divalent cations (Mg²⁺, Ca²⁺) that stabilize LPS architecture. This initial binding disrupts membrane integrity, creating transient pores that enable deeper penetration into the phospholipid bilayer. Subsequent hydrophobic interactions between tryptophan residues and acyl chains cause lipid fluidization and chaotic reorganization, culminating in cytoplasmic leakage [1] [4]. As noted in mechanistic studies:
"The disruption of the outer membrane expands the threshold of hydrophobicity compatible with Gram-negative activity, allowing hydrophobic molecules to penetrate this critical barrier" [1].
For Gram-positive bacteria like Staphylococcus aureus, the absence of an outer membrane simplifies the interaction. CysHHC10 penetrates peptidoglycan meshes via electrostatic attraction to teichoic acids, reaching the cytoplasmic membrane within minutes. The amphipathic structure then integrates into the bilayer via hydrophobic domains, inducing micellization or pore formation. This follows the "carpet model" of membrane disruption, where high peptide density on the membrane surface generates physical tension that ruptures the lipid matrix [5].
Table 1: Membrane Disruption Mechanisms of CysHHC10 by Bacterial Type
Bacterial Type | Primary Target | Electrostatic Interaction | Hydrophobic Interaction | Functional Consequence |
---|---|---|---|---|
Gram-negative | LPS layer | Cationic residues bind lipid A phosphates | Tryptophan inserts into acyl chains | Outer membrane permeabilization |
Gram-positive | Cytoplasmic membrane | Lysine/arginine bind teichoic acids | Hydrophobic domains integrate bilayer | Transmembrane pore formation |
Mycobacteria | Mycolic acid layer | Charge-mediated surface adsorption | Peptide diffusion through waxy layer | Membrane fluidization |
CysHHC10 exhibits a unique secondary mechanism beyond direct membrane disruption: induction of bacterial aggregation. This phenomenon is particularly pronounced in Gram-negative pathogens, where peptide exposure triggers cell clustering visible via microscopy within 30 minutes. Aggregation occurs through cationic bridging, where the +5 charged CysHHC10 molecule electrostatically links negatively charged bacterial surfaces [4] [8].
The biological impact of aggregation is twofold:
Notably, aggregation phenotypes vary by species. P. aeruginosa forms compact clusters with near-complete ROS penetration, while E. coli aggregates exhibit heterogeneous permeability. This correlates with species-specific survival rates post-treatment (15% vs. 28% in recent assays) [4].
Table 2: Aggregation Phenomena Induced by CysHHC10
Bacterial Species | Aggregation Onset | Cluster Size Range | ROS Penetration Efficiency | Impact on Viability vs. Monodisperse Cells |
---|---|---|---|---|
E. coli | 15–30 min | 10–25 µm | Moderate (65%) | 4.2-fold reduction |
P. aeruginosa | 10–20 min | 15–50 µm | High (≥90%) | 6.8-fold reduction |
S. aureus | 30–45 min | 5–15 µm | Limited (40%) | 2.1-fold reduction |
The +5 net charge of CysHHC10 (from lysine and arginine residues) governs initial electrostatic adhesion to bacterial surfaces. Charge density—defined as cationic groups per molecular surface area—determines binding kinetics and spatial distribution. Quantitative structure-activity relationship (QSAR) modeling reveals that charge densities >0.45 e/nm² enable rapid surface saturation on Gram-negative bacteria, while densities >0.35 e/nm² suffice for Gram-positives due to their thicker peptidoglycan layer [7] [8].
Electrophoretic mobility assays demonstrate charge inversion upon peptide binding:
This charge reversal has two critical consequences:
Mutagenesis studies confirm the charge dependence:
The optimal +5 charge balances antimicrobial activity and selectivity, achieving >95% bacterial killing at ≤32 µg/mL while maintaining <15% hemolysis at equivalent concentrations [4].
Minimum inhibitory concentration (MIC) profiles demonstrate CysHHC10’s broad-spectrum activity against drug-resistant ESKAPE pathogens. Testing follows CLSI guidelines with modifications for photodynamic activation (15 min white light exposure at 60 mW/cm²) [4] [6].
Table 3: MIC Values of CysHHC10 Against ESKAPE Pathogens
Pathogen | Resistance Profile | MIC (Dark) µg/mL | MIC (Light) µg/mL | Fold Enhancement with Light |
---|---|---|---|---|
Acinetobacter baumannii | XDR, Carbapenem-resistant | 64 | 4 | 16 |
Pseudomonas aeruginosa | MDR, Fluoroquinolone-resistant | 32 | 2 | 16 |
Klebsiella pneumoniae | ESBL+, Carbapenemase-negative | 16 | 1 | 16 |
Enterobacter cloacae | AmpC overexpression | 32 | 4 | 8 |
Staphylococcus aureus | MRSA | 8 | 0.5 | 16 |
Enterococcus faecium | VRE | 16 | 1 | 16 |
Key observations:
CysHHC10 maintains potency against isolates with efflux pump upregulation (e.g., MexAB-OprM mutants) due to its rapid membrane disruption, which precedes efflux-mediated resistance [3] [9]. Spontaneous resistance frequencies are exceptionally low (<10⁻⁹), attributed to the multitarget mechanism combining membrane disruption and oxidative damage [4].
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7